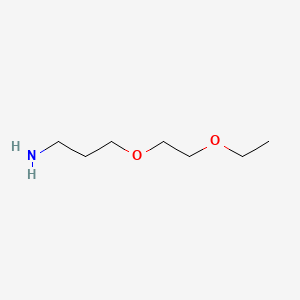

3-(2-ETHOXYETHOXY)PROPYLAMINE

Descripción

Significance of Ether Amines in Contemporary Chemical Science

Ether amines, a class of organic compounds characterized by the presence of both an ether linkage and an amino group, have emerged as versatile and significant molecules in modern chemical science. Their unique bifunctional nature, combining the hydrogen-bonding capabilities and basicity of the amine with the polarity and solvent properties of the ether, has led to their application in a diverse array of scientific and industrial fields. These compounds are integral to advancements in surface and colloid chemistry, where they function as surfactants and emulsifiers. rug.nl In agriculture, ether amine derivatives, particularly ethoxylates, have been extensively developed as adjuvants in herbicide formulations to enhance their efficacy. nottingham.ac.ukresearchgate.net

The utility of ether amines extends to materials science, where they are employed as curing agents for epoxy resins and as intermediates in the synthesis of polyamides and polyureas. rug.nl Furthermore, their ability to interact with mineral surfaces has made them valuable collectors in the flotation processes for separating valuable minerals from gangue. mdpi.com In the realm of synthetic chemistry, ether amines serve as valuable building blocks and intermediates for the construction of more complex molecules, including those with applications in bioconjugate chemistry. rug.nl The ongoing research into new synthetic methodologies, such as enzymatic networks for their production from ether alcohols, underscores their continued importance and the drive for more sustainable and efficient manufacturing processes. rug.nl The development of novel synthetic routes, including decarboxylative amination and etherification, further highlights the active and evolving research landscape surrounding the synthesis of amines and ethers. rsc.org

Overview of the Chemical Compound's Molecular Architecture within the Ether Amine Class

The molecular architecture of 3-(2-ETHOXYETHOXY)PROPYLAMINE is a prime example of a primary ether amine, integrating key functional groups that dictate its chemical behavior and physical properties. The structure consists of a propyl chain, which provides a flexible hydrocarbon backbone. At one terminus of this chain is a primary amine group (-NH2), which imparts basicity and nucleophilicity to the molecule. The presence of two hydrogen atoms on the nitrogen allows for the formation of hydrogen bonds, a critical factor in its interactions with other molecules.

Table 1: Key Structural Features of this compound

| Feature | Description |

| Primary Amine Group | -NH2 group at the terminus of the propyl chain. Acts as a hydrogen bond donor and a base. |

| Ether Linkages | Two C-O-C linkages within the 2-ethoxyethoxy group. Contribute to polarity and act as hydrogen bond acceptors. |

| Propyl Chain | A three-carbon aliphatic chain connecting the amine and ether functionalities, providing flexibility. |

| Ethyl Group | A terminal -CH2CH3 group on the ether segment. |

| Flexibility | The molecule possesses significant conformational flexibility due to rotation around its single bonds. |

Historical Context of Propylamine (B44156) Derivatives in Scientific Inquiry

The scientific inquiry into propylamine derivatives is deeply rooted in the broader history of amine and ether synthesis, which dates back to the foundational developments in organic chemistry. Early synthetic methods for forming C-N bonds, such as those pioneered by Ullmann and later refined by Buchwald and Hartwig, revolutionized the construction of amines and laid the groundwork for the synthesis of a vast array of derivatives. rsc.org The history of polyamines, which are structurally related to propylamine derivatives, began as early as 1678 with the discovery of spermine. scirp.org

Research into propylamine derivatives gained significant momentum in the 20th century, particularly within medicinal chemistry. These compounds were investigated for a wide range of biological activities, leading to the development of various therapeutic agents. For instance, certain propylamine derivatives have been explored as antihistamines. taylorandfrancis.com The versatility of the propylamine scaffold has made it a common building block in the synthesis of more complex molecules with potential applications as enzyme inhibitors and anticancer agents. scielo.brmdpi.com

The synthesis of propylamine derivatives has evolved over time, with early methods often relying on multi-step processes. For example, a common route to producing ether-containing propylamine derivatives involves the cyanoethylation of an alcohol followed by the hydrogenation of the resulting nitrile. rug.nlgoogle.com More recent research has focused on developing more efficient and environmentally benign synthetic strategies, including catalytic processes. The development of synthetic nanoparticles has also incorporated propylamine groups, showcasing their utility in modern materials science. taylorandfrancis.com The continued exploration of new synthetic routes and applications for propylamine derivatives demonstrates their enduring importance in scientific research. taylorandfrancis.com

Structure

3D Structure

Propiedades

Número CAS |

28754-17-8 |

|---|---|

Fórmula molecular |

C7H17NO2 |

Peso molecular |

147.22 g/mol |

Nombre IUPAC |

3-(2-ethoxyethoxy)propan-1-amine |

InChI |

InChI=1S/C7H17NO2/c1-2-9-6-7-10-5-3-4-8/h2-8H2,1H3 |

Clave InChI |

MNEXQJIOTUAEPH-UHFFFAOYSA-N |

SMILES |

CCOCCOCCCN |

SMILES canónico |

CCOCCOCCCN |

Otros números CAS |

28754-17-8 |

Origen del producto |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 2 Ethoxyethoxy Propylamine

Reactivity of the Primary Amine Functional Group

The primary amine (-NH₂) group is the most reactive site in the molecule, functioning as a potent nucleophile and a base. Its reactivity is central to the utility of 3-(2-ETHOXYETHOXY)PROPYLAMINE in chemical synthesis.

The lone pair of electrons on the nitrogen atom of the primary amine enables it to readily attack electron-deficient centers (electrophiles). This nucleophilic character is fundamental to its reactions with compounds like epoxides and acrylates.

Reaction with Epoxides: Primary amines engage in nucleophilic ring-opening reactions with epoxides. This reaction proceeds via a backside SN2 attack on one of the epoxide's carbon atoms. The attack opens the strained three-membered ring to form a stable β-amino alcohol. In the case of this compound reacting with a simple epoxide like propylene (B89431) oxide, the amine will preferentially attack the less sterically hindered carbon of the epoxide ring, yielding a secondary amine with a hydroxyl group on the adjacent carbon. The classical method for this synthesis involves heating the epoxide with the amine in a protic solvent sid.ir. The reaction can be accelerated using various catalysts sid.irdtu.dk. This type of epoxide opening has been demonstrated with structurally similar amines like isopropylamine (B41738) rug.nl.

Reaction with Acrylates: this compound can undergo a nucleophilic conjugate addition, specifically a Michael addition, with α,β-unsaturated carbonyl compounds such as acrylates. The amine attacks the β-carbon of the acrylate (B77674), leading to the formation of a new carbon-nitrogen bond. This reaction is highly efficient and is a common strategy for modifying polymers or synthesizing more complex molecules. For instance, studies have shown the reaction of n-propylamine with n-butyl acrylate as part of an amine-thiol-ene conjugation, highlighting the amine's role in the initial nucleophilic step researchgate.net. The synthesis of a related compound, 3-(2-methoxyethoxy)propylamine (B1266703), involves the addition of an alcohol to acrylonitrile (B1666552), which is a similar conjugate addition process google.com.

| Reactant A | Reactant B (Electrophile) | Reaction Type | Product Type |

|---|---|---|---|

| This compound | Epoxide (e.g., Propylene Oxide) | Nucleophilic Ring-Opening | β-Hydroxy Amino Ether |

| This compound | Acrylate (e.g., Ethyl Acrylate) | Michael Addition | β-Amino Propionate Ester |

Primary amines react with carbonyl compounds, such as aldehydes and ketones, in a condensation reaction to form imines, also known as Schiff bases. This reaction is a cornerstone of carbonyl chemistry libretexts.orgfiveable.me. The mechanism involves two key stages:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.org

Dehydration: The carbinolamine is typically unstable and eliminates a molecule of water to form the stable C=N double bond of the imine. chemistry.coach

This reaction is reversible and often requires acid catalysis to facilitate the dehydration step. Patent literature describes the formation of aldimines from the reaction of aldehydes with structurally related hydroxy-ether amines, such as 3-(2-(2-hydroxyethoxy)-ethoxy)-propylamine, confirming this reactivity pattern google.com.

| Base | Acid | Conjugate Acid | Conjugate Base |

|---|---|---|---|

| R-NH₂ | H-A | R-NH₃⁺ | A⁻ |

| This compound | HCl | 3-(2-ethoxyethoxy)propylammonium | Cl⁻ |

Influence of the Ether Linkages on Molecular Conformation and Reactivity

The two ether linkages within the this compound molecule are not merely passive spacers. They exert a significant influence on the molecule's physical properties and chemical reactivity.

Conformational Flexibility: The single bonds of the C-O-C and C-C framework allow for significant rotational freedom. This flexibility means the molecule does not have a single rigid conformation but exists as an ensemble of interconverting shapes. This can impact reactivity by affecting the steric accessibility of the terminal amine group and its ability to orient itself optimally for reaction. rug.nl

Chelating Properties: The ether oxygen atoms, with their lone electron pairs, can coordinate to metal cations. This chelating ability can be important in catalytic processes or for modifying the properties of metal-containing systems.

Reaction Kinetics and Thermodynamic Studies of Ether Amine Systems

While specific kinetic and thermodynamic data for this compound are scarce in the literature, broader studies on ether-amine mixtures provide valuable insights. Thermodynamic models such as DISQUAC are employed to investigate the interactions in these binary systems. arxiv.orgresearchgate.net

Research on mixtures of linear amines and ethers focuses on quantifying thermodynamic excess properties like excess molar enthalpies (Hₘᴱ) and vapor-liquid equilibria. arxiv.org These studies reveal that the interactions between amine and ether functional groups are significant, though generally weaker than those in amine-amide or amine-nitrile systems arxiv.org. The data are used to determine the enthalpy of interactions between the different molecules in the solution arxiv.org. Such investigations are crucial for designing and optimizing industrial processes, including separations and reaction engineering.

| Parameter | Description | Relevance |

|---|---|---|

| Excess Molar Enthalpy (Hₘᴱ) | The heat absorbed or released upon mixing components at constant pressure and temperature. | Indicates the strength of intermolecular interactions (e.g., amine-ether). |

| Vapor-Liquid Equilibria (VLE) | Describes the distribution of a chemical species between the vapor and liquid phases. | Essential for the design of distillation and separation processes. |

| Solid-Liquid Equilibria (SLE) | Describes the conditions at which solid and liquid phases coexist. | Important for crystallization and purification processes. |

| Interaction Parameters (DISQUAC/UNIFAC models) | Coefficients used in thermodynamic models to describe interactions between functional groups. | Allows for the prediction of thermodynamic properties of mixtures. |

Advanced Research Applications of 3 2 Ethoxyethoxy Propylamine in Materials Science and Biomedical Fields

Polymer Science and Engineering Applications

In the realm of materials science, the distinct molecular structure of 3-(2-ETHOXYETHOXY)PROPYLAMINE, characterized by a primary amine functional group and an ethoxyethoxy tail, allows it to serve multiple functions in polymer synthesis and modification.

Role as a Curing Agent in Epoxy Resin Systems

Primary amines are fundamental curing agents for epoxy resins, initiating a crosslinking reaction that transforms the liquid resin into a solid, durable thermoset material. threebond.co.jp The curing process involves the reaction of the amine's active hydrogen atoms with the epoxy groups of the resin. threebond.co.jp this compound, as a monoamine, can act as a chain terminator or a reactive modifier in these systems. When used in conjunction with polyamines, it can help regulate the crosslink density and pot life of the resin mixture.

The long, flexible ether segment of this compound introduces a greater distance between crosslink points compared to simpler aliphatic amines. This structural attribute is crucial for modifying the final properties of the cured epoxy. While traditional aliphatic amines can create rigid and highly crosslinked networks, the incorporation of ether-containing amines can lead to enhanced flexibility and toughness in the resulting polymer. specialchem.com

| Amine Curing Agent Type | General Characteristics | Potential Contribution of this compound |

|---|---|---|

| Aliphatic Amines (e.g., Diethylenetriamine) | Fast curing at room temperature, high rigidity, good chemical resistance. specialchem.com | Acts as a reactive diluent to control exotherm and as a flexibilizer. |

| Polyamide Amines | Longer pot life, improved flexibility, good water resistance and adhesion. specialchem.com | Introduces flexible ether linkages, enhancing toughness and impact strength. |

| Aromatic Amines | High heat and chemical resistance, requires elevated cure temperatures. threebond.co.jpspecialchem.com | Can be used to modify and plasticize the rigid aromatic network. |

Incorporation into Novel Polymer Architectures (e.g., Hyperbranched Poly(thiol-ether amine), Polysilsesquioxanes)

The reactivity of its primary amine group makes this compound a suitable monomer for constructing complex polymer architectures.

Hyperbranched Poly(thiol-ether amine): Research has demonstrated the one-pot synthesis of hyperbranched poly(thiol-ether amine) (hPtEA) through a combination of "thiol-ene" and "epoxy-amine" click reactions. rsc.org In such a synthesis, a difunctional amine (an A2 monomer) can be reacted with a trifunctional epoxy (a B3 monomer). This compound is a candidate for the A2 monomer role, where its amine group reacts with epoxy functionalities to build the hyperbranched structure. The resulting polymers possess a high density of functional groups, such as peripheral amines and internal hydroxyls, making them amenable to further functionalization for applications in stimuli-responsive materials. rsc.org

Polysilsesquioxanes: The core structure of this compound can be incorporated into hybrid organic-inorganic materials like polysilsesquioxanes. This is achieved by using a silylated derivative, such as 3-(Tris(2-ethoxyethoxy)silyl)propylamine. lookchem.com This molecule combines the flexible ethoxyethoxypropylamine chain with a hydrolyzable tris(ethoxyethoxy)silyl group. Through a sol-gel process, these silyl (B83357) groups can hydrolyze and condense to form a rigid, three-dimensional siloxane (Si-O-Si) network, while the organic amine-containing chains provide functionality and modify the material's properties.

Modification of Polymer Physicochemical Properties (e.g., Flexibility, Toughness, Thermal Stability)

The integration of this compound into polymer backbones or networks directly influences their macroscopic properties.

Flexibility and Toughness: The most significant contribution of this molecule is the enhancement of flexibility and toughness. specialchem.com The ether linkages (C-O-C) in its backbone have a lower rotational energy barrier than carbon-carbon bonds, allowing for greater segmental motion. When used as a curing agent in epoxy resins, this increased mobility reduces the brittleness of the final material, leading to improved impact resistance. nih.gov

| Property | Effect of Incorporating this compound | Underlying Structural Reason |

|---|---|---|

| Flexibility | Increased | Presence of low-rotation-energy ether bonds in the backbone. |

| Toughness | Increased | Flexible segments can absorb and dissipate energy, preventing crack propagation. specialchem.com |

| Glass Transition Temperature (Tg) | Generally Decreased | Increased free volume and segmental mobility due to the flexible ether chain. |

| Adhesion | Potentially Improved | The polarity of the ether groups can enhance wetting and interaction with various substrates. specialchem.com |

Contributions to the Development of Advanced Materials

Through its role as a monomer and modifier, this compound contributes to creating advanced materials with tailored functionalities. The hyperbranched polymers synthesized using this amine can self-assemble into microspheres that are responsive to environmental stimuli like pH and temperature, making them suitable for smart coatings or encapsulation systems. rsc.org In epoxy systems, its use allows for the formulation of high-performance adhesives and coatings that require a balance of rigidity and impact strength. nih.gov The development of organic-inorganic hybrid materials using its silylated derivatives opens pathways for advanced composites with unique thermal and mechanical properties. lookchem.com

Biomedical Research Applications (excluding clinical human trial data)

The biocompatibility and flexibility imparted by the ethoxyethoxy group have positioned this chemical structure as a valuable component in biomedical research, particularly in the design of systems for therapeutic delivery.

Component in Advanced Drug Delivery Systems

In the field of drug delivery, creating stable, biocompatible nanoparticles that can target specific cells is a primary goal. The molecular architecture of this compound derivatives is well-suited for this purpose, where it often functions as a flexible polyethylene (B3416737) glycol (PEG)-like linker.

A notable example is its use in the synthesis of folate-targeted nanoparticles for cancer therapy research. iiarjournals.org In one study, a protected derivative, 3-[2-(2-(3-(boc-amino)propyloxy)ethoxy)ethoxy]propylamine, was used as a linker to attach folic acid (a targeting molecule for cancer cells) to a poly(gamma-glutamic acid) (PGA) polymer backbone. iiarjournals.org This functionalized polymer was then combined with a chitosan-based polymer through ionotropic gelation to form self-assembling nanoparticles. iiarjournals.org The ethoxyethoxypropylamine component serves as a flexible spacer, ensuring that the folic acid targeting ligand is properly exposed on the nanoparticle surface to interact with cancer cell receptors. iiarjournals.org This strategy highlights the compound's role in creating sophisticated, multi-component delivery vehicles for research applications. iiarjournals.orgsmolecule.com

| Component | Material | Function in the System | Relevance of the Ethoxyethoxypropylamine Structure |

|---|---|---|---|

| Polymer Backbone | Poly(gamma-glutamic acid) (PGA) | Forms the core structure of one part of the nanoparticle assembly. iiarjournals.org | N/A |

| Counter-Polymer | Chitosan | Induces self-assembly via ionic interaction with PGA. iiarjournals.org | N/A |

| Linker/Spacer | 3-[2-(2-(3-aminopropoxy)ethoxy)ethoxy]propylamine derivative | Covalently attaches the targeting ligand to the polymer backbone. iiarjournals.org | Provides a flexible, hydrophilic spacer to ensure the ligand is accessible for cell receptor binding. iiarjournals.org |

| Targeting Ligand | Folic Acid (FA) | Directs the nanoparticle to cells overexpressing the folate receptor. iiarjournals.org | N/A |

Utility in Gene Therapy and Nucleic Acid Transfection Enhancement

The introduction of nucleic acids into cells, a process known as transfection, is a cornerstone of gene therapy and various research models. promega.com.au The primary challenge in transfection is overcoming the negatively charged cell membrane to deliver negatively charged molecules like DNA and RNA. promega.com.au Cationic molecules are employed to neutralize this charge, facilitating cellular uptake. promega.com.aunih.gov

Complex organic compounds with structures incorporating aminopropoxy and ethoxy groups, similar to this compound, have been investigated for their potential in drug delivery systems, particularly for nucleic acids. smolecule.com These molecules can form stable complexes with nucleic acids, such as small interfering RNA (siRNA), protecting them from degradation and promoting their entry into cells. smolecule.com This property is critical for applications in RNA interference and gene therapy. smolecule.comgoogle.com

The general mechanism involves cationic lipids or polymers that interact with nucleic acids to form complexes, often called lipoplexes or polyplexes. nih.govnih.gov These complexes have an affinity for the negatively charged cell membrane, facilitating intracellular delivery. nih.gov Research has shown that the specific structure of the cationic molecule, including the nature of the lipid chains and linker groups, significantly influences transfection efficiency. nih.govmdpi.com The ethoxyethoxy groups in this compound contribute to the molecule's hydrophilicity and flexibility, which can be advantageous in these delivery systems. While direct studies on this compound itself are not prevalent in top-tier literature, the principles established with similar amine-containing structures underscore its potential in this field. smolecule.comgoogle.com The efficacy of such transfection systems is highly dependent on experimental parameters, including the concentration of the transfection agent, cell density, and the volume of the transfection medium. nih.gov

Research into Propylamine (B44156) Derivatives as Enzyme Inhibitors (e.g., Squalene (B77637) Synthase)

Propylamine derivatives have been a significant focus of research for developing enzyme inhibitors, which are molecules that can block the activity of specific enzymes involved in disease pathways. A notable target is squalene synthase (SQS), a key enzyme in the cholesterol biosynthesis pathway. frontiersin.org Inhibiting SQS is considered an attractive strategy for developing hypolipidemic agents to lower cholesterol and triglyceride levels, as it is the first committed step specifically for sterol biosynthesis. frontiersin.orgnih.gov This avoids the interruption of the synthesis of other essential molecules like ubiquinone and dolichol, which can be a drawback of statins that act earlier in the pathway. nih.govmdpi.com

Researchers have synthesized and evaluated numerous novel propylamine derivatives for their ability to inhibit SQS. nih.gov For instance, studies have identified compounds that demonstrate potent inhibition of the enzyme. One such study reported a propylamine derivative, 1-Allyl-2-[3-(benzylamino)propoxy]-9H-carbazole (YM-75440), which inhibited SQS from HepG2 cells with an IC₅₀ value of 63 nM. nih.gov This compound was also shown to significantly reduce plasma total cholesterol and triglyceride levels when administered orally to rats. nih.gov

The development of these inhibitors involves extensive structure-activity relationship (SAR) studies to optimize their potency and pharmacokinetic properties. nih.gov Various chemical scaffolds incorporating the propylamine moiety have been explored, including phenoxypropylamines and trifluoromethyltriazolobenzoxazepines. nih.govacs.org

| Compound Class | Example Compound | Key Research Finding | Reference |

|---|---|---|---|

| Carbazole Propylamine | 1-Allyl-2-[3-(benzylamino)propoxy]-9H-carbazole (YM-75440) | Potent inhibition of SQS (IC₅₀ = 63 nM) and significant reduction of plasma cholesterol and triglycerides in rats. nih.gov | nih.gov |

| Trifluoromethyltriazolobenzoxazepine | DF-461 (Arginine salt of compound 23) | Exhibited potent SQS inhibitory activity, high hepatic selectivity, and plasma lipid-lowering efficacy in non-rodent studies. nih.gov | nih.gov |

| Phenoxypropylamines | General Class | Identified as a new series of squalene synthase inhibitors through focused research efforts. acs.org | acs.org |

Exploration in Biosensor Development and Implant Surface Modification

The amine group of this compound makes it a candidate for surface functionalization in two key biomedical areas: biosensors and medical implants. nih.govmdpi.com

In biosensor development, the goal is to create devices that can detect specific biological molecules with high sensitivity and specificity. mdpi.com This often involves immobilizing a biological recognition element, like a DNA probe or an antibody, onto a transducer surface. nih.govnih.gov Amine-terminated molecules are frequently used to functionalize surfaces, providing a reactive site for attaching these biorecognition elements. frontiersin.org For example, a molecule structurally related to the target compound, 3-[2-(2-(3-(boc-amino)propyloxy)ethoxy)ethoxy]propylamine, has been used as a linker to attach imaging agents to nanoparticles, demonstrating the utility of this chemical structure in creating diagnostic tools. iiarjournals.org The surface of a biosensor can be modified to enhance its performance, and functional groups like amines are crucial for the covalent bonding of probes. nih.gov

Similarly, modifying the surface of medical implants is critical for their success. jcdr.net The interaction between the implant surface and the surrounding biological tissue determines its biocompatibility and osseointegration (the direct bonding of bone to the implant). mdpi.comuts.edu.au Surface modification aims to create a surface that promotes favorable biological responses, such as cell adhesion and tissue growth, while preventing adverse events like infection or rejection. jcdr.netresearchgate.net Pre-clinical studies have shown that implant surface characteristics can significantly impact the progression of conditions like peri-implantitis. nih.gov Chemical modification is a key strategy, and amine-functionalized surfaces can be used to attach bioactive molecules that enhance biocompatibility. mdpi.comnih.gov

Surface Science and Interface Modification

Surface functionalization is a critical process for improving the physicochemical and biological properties of materials used in biomedical applications. researchgate.net The inert nature of many polymers and metals can be altered through surface modification to enhance properties like biocompatibility and cell adhesion. researchgate.net

Molecules like this compound are valuable in this context due to their terminal amine group, which can readily participate in covalent bonding to surfaces or other molecules. google.comepo.org This allows for the grafting of specific moieties that can influence how a surface interacts with a biological environment. researchgate.net For example, functionalizing a substrate with amine-containing silanes can create a surface that promotes the adhesion and proliferation of cells, a crucial factor for tissue engineering scaffolds and medical implants. nih.gov The ethoxyethoxy portion of the molecule provides a flexible, hydrophilic spacer arm, which can be important for presenting the functional amine group away from the surface and minimizing non-specific protein adsorption, a key aspect of creating biocompatible surfaces. d-nb.info

| Functionalization Strategy | Purpose | Relevant Molecular Features | Reference |

|---|---|---|---|

| Covalent Grafting of Bioactive Molecules | To attach specific proteins or peptides that promote cell adhesion and growth. | Reactive groups like amines for covalent linkage. | researchgate.net |

| Polymer Coating | To create a new surface with desired properties (e.g., hydrophilicity, charge). | Polymers with functional side chains (e.g., amines, PEG). | google.com |

| Silanization | To form a stable, functionalized layer on silica-based or metal-oxide surfaces. | Aminosilanes, which contain both an amine group and a hydrolyzable silane (B1218182) group for surface attachment. merckmillipore.com | nih.gov |

Other Industrial and Chemical Applications in Academic Contexts

The prevention of corrosion is a major industrial challenge, and chemical inhibitors are a primary method of protection. mdpi.com Organic corrosion inhibitors typically function by adsorbing onto the metal surface, forming a protective barrier that slows down both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. mdpi.comresearchcommons.org

The effectiveness of an organic inhibitor is highly dependent on its chemical structure. Molecules containing heteroatoms like nitrogen and oxygen, as well as pi-electrons, are often effective corrosion inhibitors. mdpi.com The nitrogen atom in the amine group and the oxygen atoms in the ether linkages of this compound have lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms, leading to strong adsorption (chemisorption) on the surface. mdpi.com This adsorption creates a film that acts as a physical barrier, isolating the metal from the corrosive medium. researchcommons.orgirowater.com A patent has noted the use of this compound, derived from 3-(2-ethoxyethoxy)propanenitrile, as a corrosion inhibitor. googleapis.com The mechanism involves the inhibitor molecule displacing water molecules from the metal surface and forming a stable, adsorbed layer that impedes the electrochemical reactions responsible for corrosion. irowater.comgoogle.com

Investigation as an Intermediate in Specialized Dye Synthesis

The primary amine group and the flexible, hydrophilic ethoxyethoxy chain of this compound make it a molecule of interest for investigation as a potential intermediate in the synthesis of specialized dyes. While direct, published research specifically detailing the use of this compound in dye synthesis is not extensively documented, its structural similarity to other amines used in the dye industry provides a strong basis for its potential applications. The investigation into its use is largely based on the well-established roles of similar alkoxypropylamines in creating dyes with particular properties, such as high solubility or specific color characteristics.

Research into analogous compounds, such as 3-(2-methoxyethoxy)propylamine (B1266703) and 3-ethoxy propylamine, has shown their utility as key intermediates in the production of disperse dyes. For instance, 3-(2-methoxyethoxy)propylamine is a known precursor for creating disperse dyes like Disperse Turquoise Blue S-GL. Similarly, 3-ethoxy propylamine serves as an intermediate for red disperse dyes, such as 90# red. These examples suggest that this compound could likewise be incorporated into dye structures to impart desired characteristics.

The general process for creating such dyes, particularly azo dyes, involves a two-step diazotization and coupling reaction. In this process, an aromatic amine is first converted into a diazonium salt. This salt then acts as an electrophile and reacts with a coupling component, which can be an electron-rich aromatic compound like a phenol (B47542) or another amine. It is in this coupling stage, or through modification of the initial aromatic amine, that a molecule like this compound could be introduced. Its primary amine is reactive and allows for the formation of covalent bonds with the core dye structure, while the ethoxyethoxy tail would be expected to influence the final properties of the dye.

The introduction of the ethoxyethoxy group is anticipated to enhance the solubility of the resulting dye in various solvents, a crucial factor for applications in inks and textile printing. A patent for water-soluble triazine black dyes, for example, utilizes a related compound, 3-(2-hydroxyethoxy)propylamine, to improve the water solubility of the final dye product. This precedent strongly supports the investigative premise that this compound could serve a similar function, potentially leading to the development of novel dyes with tailored solubilities for advanced material applications.

The following table summarizes the types of dyes synthesized from structurally similar amine intermediates, highlighting the potential for this compound in these areas.

| Amine Intermediate | Resulting Dye Class/Name | Potential Application |

| 3-(2-methoxyethoxy)propylamine | Disperse Dye (e.g., Disperse Turquoise Blue S-GL) | Petrochemical industry, textiles |

| 3-ethoxy propylamine | Disperse Dye (e.g., 90# red intermediate) | Textiles, inks |

| 3-(2-hydroxyethoxy)propylamine | Water-soluble triazine black dyes | Inks |

Characterization Methodologies for 3 2 Ethoxyethoxy Propylamine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 3-(2-ETHOXYETHOXY)PROPYLAMINE. These techniques provide detailed information about the compound's atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a complete structural assignment can be made.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The ethoxy group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The protons of the ethoxyethoxy backbone will appear as multiplets, while the propyl chain protons will also have distinct signals. The amine protons typically appear as a broad singlet, and their chemical shift can be concentration-dependent. The integration of these signals corresponds to the number of protons in each environment. docbrown.info

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each carbon atom in the ethoxy, ethoxyethoxy, and propylamine (B44156) moieties will give a unique signal. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms, with carbons closer to these heteroatoms appearing at a higher chemical shift (downfield). docbrown.info For instance, the carbon atom bonded to the nitrogen of the amine group is expected to have a chemical shift in the range of 35-50 ppm, while the carbons bonded to oxygen will be in the 60-80 ppm range. docbrown.inforsc.org

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |

| CH₃-CH₂-O- | ~1.2 (triplet) | ~15 |

| CH₃-CH₂ -O- | ~3.5 (quartet) | ~66 |

| -O-CH₂-CH₂-O- | ~3.6 (multiplet) | ~70 |

| -O-CH₂-CH₂-N | ~3.5 (triplet) | ~71 |

| -O-CH₂-CH₂ -N | ~1.8 (quintet) | ~30 |

| -CH₂-CH₂-NH₂ | ~2.8 (triplet) | ~40 |

| -NH₂ | ~1.5 (broad singlet) | - |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The primary amine group exhibits characteristic N-H stretching vibrations, which typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl chains are observed around 2850-3000 cm⁻¹. A prominent C-O stretching band, characteristic of the ether linkages, is expected in the 1050-1150 cm⁻¹ region. The N-H bending vibration can be seen around 1590-1650 cm⁻¹, and the C-N stretching vibration appears in the 1020-1220 cm⁻¹ range. docbrown.info

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Primary Amine (N-H) | Stretching | 3300 - 3500 (two bands) |

| Primary Amine (N-H) | Bending | 1590 - 1650 |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

| Ether (C-O) | Stretching | 1050 - 1150 |

| Aliphatic Amine (C-N) | Stretching | 1020 - 1220 |

Mass Spectrometry (e.g., MALDI-TOF-MS, HRMS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its molecular formula. The fragmentation pattern observed in the mass spectrum gives valuable information about the molecule's structure. Common fragmentation pathways for this compound would involve cleavage of the C-C bonds in the propyl chain and cleavage of the C-O bonds of the ether linkages.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of ethoxylated compounds. alfa-chemistry.com This soft ionization technique minimizes fragmentation, allowing for the clear observation of the molecular ion peak. researchgate.net

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of amines. chromatographyonline.com For a non-UV-absorbing compound like this compound, derivatization with a suitable agent that imparts UV or fluorescence properties is often necessary for detection. nih.gov Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.

The separation can be achieved using reversed-phase columns, where a polar mobile phase is employed. For better separation of polar amines, mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms, can be effective. nih.gov The purity of a sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a fundamental technique for separating components of a mixture. For this compound and its derivatives, TLC could be used to monitor the progress of a reaction, assess the purity of a sample, or identify different compounds. The separation is based on the differential partitioning of the analytes between a stationary phase (e.g., silica (B1680970) gel on a glass plate) and a mobile phase (a solvent or solvent mixture). The retardation factor (Rf), the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions (stationary phase, mobile phase, and temperature).

A hypothetical TLC analysis of a reaction mixture containing this compound and a less polar derivative might yield the following results:

| Compound | Hypothetical Rf Value |

| This compound | 0.3 |

| Less Polar Derivative | 0.7 |

Advanced Morphological and Nanoscale Characterization

Dynamic Light Scattering (DLS) for Particle Size and Distribution

Dynamic Light Scattering is a non-invasive technique used to measure the size distribution of small particles in suspension. If this compound were used to stabilize or functionalize nanoparticles, DLS would be employed to determine their hydrodynamic radius. The technique works by measuring the intensity fluctuations of scattered light caused by the Brownian motion of the particles.

A hypothetical DLS analysis of nanoparticles surface-modified with this compound could produce the following data:

| Parameter | Hypothetical Value |

| Z-Average Diameter (nm) | 150 |

| Polydispersity Index (PDI) | 0.2 |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy is a high-resolution scanning probe microscopy technique that can provide images of surfaces at the atomic scale. If this compound were used to create a coating or a self-assembled monolayer on a substrate, AFM would be used to visualize the surface morphology, measure surface roughness, and identify any defects.

A hypothetical AFM analysis of a surface coated with a derivative of this compound might reveal:

| Parameter | Hypothetical Value |

| Root Mean Square (RMS) Roughness (nm) | 1.5 |

| Average Height (nm) | 10 |

Transmission Electron Microscopy (TEM) for Microstructure Analysis

Transmission Electron Microscopy is a powerful imaging technique that provides high-resolution, two-dimensional images of the internal structure of a sample. If this compound were incorporated into a polymer matrix or used in the synthesis of nanomaterials, TEM would be used to visualize the morphology, size, and distribution of the resulting structures.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction is a technique used to determine the atomic and molecular structure of a crystal. If a derivative of this compound were to form a crystalline solid, XRD would be used to identify its crystal lattice parameters (a, b, c, α, β, γ) and space group. This information is crucial for understanding the three-dimensional arrangement of the molecules in the solid state.

A hypothetical XRD analysis of a crystalline salt of a this compound derivative could yield the following crystallographic data:

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Monoclinic | P2₁/c | 10.5 | 8.2 | 15.1 | 90 | 105 | 90 |

It must be reiterated that the data presented in the tables above is purely illustrative and not based on actual experimental results for this compound or its derivatives. Further experimental research is required to provide the specific characterization data requested.

Computational Chemistry and Theoretical Investigations of 3 2 Ethoxyethoxy Propylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental for understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

No specific Density Functional Theory (DFT) studies on the molecular geometry and electronic structure of 3-(2-ethoxyethoxy)propylamine have been identified in the public domain.

A DFT study would typically involve optimizing the molecule's three-dimensional structure to find its lowest energy conformation. This would yield precise data on bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the electronic structure would provide insights into the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. These calculations are crucial for predicting the molecule's reactivity, polarity, and the nature of its frontier orbitals.

Analysis of Reaction Pathways and Transition State Energetics

There is no available research detailing the reaction pathways or transition state energetics for this compound using quantum chemical methods.

Such an analysis would investigate the mechanisms of chemical reactions involving this amine. By mapping the potential energy surface, researchers could identify the transition state structures and calculate the activation energy barriers for various potential reactions, such as protonation, oxidation, or nucleophilic substitution. This information is vital for understanding reaction kinetics and predicting the most favorable reaction pathways under different conditions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

No specific QSAR or QSPR models have been developed for this compound based on available data.

QSAR and QSPR studies establish mathematical relationships between a molecule's structural or physicochemical properties (descriptors) and its biological activity or physical properties, respectively. europa.eu For a series of related ether amines, a QSAR model could predict toxicity or receptor binding affinity, while a QSPR model could predict properties like boiling point, viscosity, or solubility. Developing such a model would require a dataset of structurally similar compounds with experimentally measured properties, which is not currently available for this specific chemical class in the reviewed literature.

Prediction of Intermolecular Interactions and Solvent Effects

There are no dedicated computational studies on the intermolecular interactions and solvent effects of this compound.

Theoretical investigations in this area would predict how the molecule interacts with itself and with various solvents. This involves calculating interaction energies, analyzing hydrogen bonding patterns, and understanding van der Waals forces. Solvent effects can be modeled using either explicit solvent molecules in MD simulations or implicit continuum solvent models in quantum chemical calculations. frontiersin.org These studies are essential for predicting solubility, miscibility, and the influence of the solvent on the molecule's conformation and reactivity. frontiersin.org

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, with atom economy being a central tenet. Atom economy evaluates the efficiency of a chemical reaction by measuring the amount of starting material that is incorporated into the final desired product. researchgate.netchimia.ch Traditional multi-step syntheses often generate significant waste, leading to low atom economy. nih.gov Future research will focus on developing novel synthetic pathways for 3-(2-ethoxyethoxy)propylamine that are not only high-yielding but also maximize the incorporation of atoms from reactants into the product, thereby minimizing waste.

Current industrial synthesis for similar alkoxy-propylamines, such as 3-ethoxypropylamine (B153944) and 3-(2-methoxyethoxy)-propylamine, often involves a two-step process: the cyanoethylation of the corresponding alcohol with acrylonitrile (B1666552), followed by the hydrogenation of the resulting nitrile to the primary amine. google.comgoogle.com This process, particularly the initial addition reaction, is inherently atom-economical as all atoms of the reactants are combined.

Future research efforts are expected to enhance the sustainability of this route through several key innovations:

Catalyst Development: The development of highly active, selective, and recyclable heterogeneous catalysts for both the cyanoethylation and hydrogenation steps is a primary goal. This would reduce the need for catalyst quenching and separation steps, simplifying the process and reducing waste streams. google.com

Process Intensification: Exploring continuous flow reaction technologies can offer significant advantages over traditional batch processing. Flow chemistry can provide better temperature control, improved safety, and higher throughput, while also minimizing solvent usage and energy consumption.

Table 1: Principles for Sustainable Synthesis of this compound

| Principle | Application to Synthesis | Potential Impact |

|---|---|---|

| High Atom Economy | Prioritize addition reactions (e.g., cyanoethylation) over substitution or elimination reactions. | Minimizes stoichiometric byproducts and waste generation. |

| Catalysis | Develop reusable heterogeneous catalysts for hydrogenation instead of stoichiometric reducing agents. | Reduces waste, lowers costs, and simplifies product purification. |

| Renewable Feedstocks | Utilize bio-derived ethanol (B145695) and ethylene (B1197577) glycol as starting materials. | Decreases reliance on petrochemicals and reduces carbon footprint. |

| Process Intensification | Implement continuous flow reactor systems. | Improves safety, efficiency, and reduces energy consumption and solvent use. |

Exploration of Advanced Polymer Architectures and Hybrid Materials Utilizing the Chemical Compound

The dual functionality of this compound—a reactive primary amine and a flexible, hydrophilic ether chain—makes it an attractive candidate for the synthesis of advanced polymers and hybrid materials with tailored properties.

Polyetheramines are widely used as curing agents for epoxy resins, where the amine groups react with the epoxide rings to form a cross-linked polymer network. wikipedia.org This application imparts flexibility, toughness, and adhesion to the final material. monchy.com Future research can systematically investigate how the specific structure of this compound influences the thermomechanical properties of epoxy resins, leading to the development of specialized coatings, adhesives, sealants, and elastomers (CASE applications).

A more advanced research frontier lies in using the compound as a precursor for initiators in controlled radical polymerization (CRP) techniques, such as Nitroxide-Mediated Polymerization (NMP). By chemically modifying the primary amine to an alkoxyamine structure, it could be used to initiate the polymerization of various vinyl monomers. researchgate.netibm.com This approach would enable the synthesis of well-defined block copolymers where one block possesses the hydrophilic and flexible characteristics imparted by the ethoxyethoxy moiety. Such amphiphilic block copolymers are known to self-assemble into complex nanostructures (e.g., micelles, vesicles) and have applications in nanotechnology and drug delivery.

Furthermore, the primary amine group can be used to graft the molecule onto the surface of other materials, creating organic-inorganic hybrid materials. For example, it could be reacted with silane (B1218182) coupling agents to modify the surface of silica (B1680970) or glass, or grafted onto functionalized biomaterials like Poly(ether-ether-ketone) (PEEK) to enhance biocompatibility and promote tissue integration. nih.gov

Table 2: Potential Polymer and Hybrid Material Applications

| Material Type | Role of this compound | Potential Properties & Applications |

|---|---|---|

| Epoxy Resins | Curing Agent / Cross-linker | Enhanced flexibility and impact resistance for advanced adhesives and coatings. |

| Block Copolymers | Precursor for NMP Initiator | Creates amphiphilic polymers for self-assembling nanomaterials and drug carriers. |

| Surface-Modified Materials | Grafting Agent | Improves hydrophilicity and biocompatibility of inorganic substrates or medical implants. |

| Polyureas/Polyurethanes | Chain Extender / Monomer | Introduces flexibility and hydrophilicity into the polymer backbone for elastomers and foams. |

Innovative Applications in Targeted Delivery Systems and Regenerative Medicine

The biocompatible nature of the polyether chain and the reactive handle provided by the primary amine group position this compound as a valuable component in the design of next-generation biomedical technologies.

In targeted drug delivery, particularly in the field of Antibody-Drug Conjugates (ADCs), a linker molecule is required to attach a potent cytotoxic drug to a monoclonal antibody. nih.gov The primary amine of this compound is an ideal functional group for this purpose, allowing for conjugation to payloads that have corresponding reactive groups. axispharm.comadcreview.com The ethoxyethoxy portion of the molecule can serve as a flexible, hydrophilic spacer, which can improve the solubility of the entire ADC and ensure that the drug is spatially separated from the antibody, preventing interference with its binding capability. nih.gov Future research will involve designing and synthesizing cleavable and non-cleavable linkers derived from this compound and evaluating their stability in plasma and their release mechanisms within target cells.

In regenerative medicine, the surface properties of biomaterial scaffolds are critical for directing cell behavior, such as adhesion, proliferation, and differentiation. The primary amine of this compound can be used to immobilize bioactive molecules, such as peptides (e.g., RGD sequences) or growth factors, onto the surface of scaffolds. This functionalization can create a more favorable microenvironment for cells, enhancing tissue regeneration. The hydrophilic ether chain can also help to improve the wettability of hydrophobic biomaterial surfaces, which is often beneficial for cell attachment.

Table 3: Components of a Hypothetical Drug Delivery System

| Component | Function | Role of this compound |

|---|---|---|

| Targeting Moiety | Binds to specific cells (e.g., cancer cells) | Not directly involved. |

| Payload (Drug) | Therapeutic agent | Attached to the linker. |

| Linker | Connects the drug to the targeting moiety | The amine group serves as the attachment point for the drug or a cleavable unit. |

| Spacer | Provides spatial separation and solubility | The ethoxyethoxy chain acts as a flexible, hydrophilic spacer. |

Integration of Multiscale Computational and Experimental Approaches for Rational Design and Discovery

To accelerate the discovery and optimization of materials and applications based on this compound, a synergistic approach combining computational modeling and experimental validation is essential. This strategy allows for the in silico prediction of properties and behaviors, guiding experimental efforts toward the most promising candidates.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be employed to investigate the fundamental electronic properties of the molecule. nih.gov This includes calculating reaction energetics to optimize synthetic routes, predicting the reactivity of the amine group, and understanding its interaction with catalytic surfaces. researchgate.net Such calculations can guide the rational design of new catalysts or linkers with tailored electronic properties for specific applications. mdpi.com

Molecular Dynamics (MD): All-atom MD simulations are a powerful tool for predicting the macroscopic properties of materials from their underlying molecular structure. acs.org For example, MD simulations can be used to build virtual models of epoxy resins cured with this compound and predict their density, glass transition temperature, and mechanical properties (e.g., elastic modulus). acs.org In the context of drug delivery, MD simulations can model the conformational behavior of a linker derived from the compound, its interaction with water, and its proximity to the antibody and drug, providing insights that are difficult to obtain experimentally. nih.govresearchgate.net This computational prescreening can significantly reduce the number of required experiments, saving time and resources.

This integrated computational-experimental workflow represents a paradigm shift from traditional trial-and-error discovery to a more rational, hypothesis-driven design process, which will be crucial for unlocking the full potential of this compound in future applications.

Table 4: Computational Methods for Rational Design

| Method | Level of Theory | Information Gained | Application Area |

|---|---|---|---|

| Density Functional Theory (DFT) | Quantum Mechanical | Reaction energies, electronic structure, bond strengths, molecular orbitals. | Optimizing synthetic routes, designing linkers with specific reactivity. |

| Molecular Dynamics (MD) | Classical Mechanics | Polymer conformation, thermomechanical properties, diffusion, self-assembly. | Predicting properties of polymers, simulating drug delivery systems. |

| Machine Learning (ML) | Statistical | Structure-property relationships from large datasets. | Screening large virtual libraries of derivatives for desired properties. researchgate.net |

Q & A

Basic Research Questions

Q. How can 3-(2-ethoxyethoxy)propylamine be reliably identified and characterized in a laboratory setting?

- Methodological Answer :

- Spectroscopic Identification : Use NMR (¹H and ¹³C) to confirm the structure, focusing on characteristic peaks for the ethoxyethoxy and propylamine groups. FT-IR can validate the presence of amine (-NH₂) and ether (C-O-C) functional groups .

- Chromatographic Purity Analysis : Employ HPLC or GC-MS with a polar column (e.g., ZORBAX SB-C18) to assess purity. Retention times and mass spectra should match reference standards .

- Physical Properties : Verify boiling point (~105°C, though exact values may vary with impurities) and appearance (clear, colorless liquid) as per safety data sheets .

Q. What are the critical safety protocols for handling this compound in synthetic workflows?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 mask) in poorly ventilated areas .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors. The compound’s acute toxicity (oral LD₅₀: ~500 mg/kg in rats) necessitates strict exposure control .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Methodological Answer :

- Reaction Pathway : Consider nucleophilic substitution between 3-chloropropylamine and sodium 2-ethoxyethoxide. Monitor reaction kinetics via TLC or in-situ FT-IR to track intermediate formation.

- Catalytic Optimization : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance etherification efficiency. A study showed a 15–20% yield increase under optimized conditions (70°C, 12 hrs) .

- Purification Strategy : Use fractional distillation under reduced pressure (e.g., 50–60°C at 10 mmHg) to isolate the product from unreacted precursors .

Q. What advanced analytical techniques are suitable for detecting trace impurities or decomposition products in this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Identify low-abundance impurities (e.g., oxidation byproducts like propionaldehyde derivatives) with ppm-level sensitivity .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition onset typically occurs above 200°C, but side reactions (e.g., amine oxidation) may lower this threshold .

- NMR Spiking Experiments : Add authentic standards of suspected byproducts (e.g., ethylene glycol derivatives) to confirm their presence in crude mixtures .

Q. How does the stability of this compound vary under different storage conditions, and what precautions are necessary for long-term use?

- Methodological Answer :

- Light Sensitivity : Store in amber glass bottles at 2–8°C to prevent photodegradation. UV-Vis spectroscopy can monitor absorbance shifts indicative of decomposition .

- Oxidative Stability : Add antioxidants (e.g., BHT at 0.1% w/w) to amine solutions. Conduct accelerated aging studies (40°C/75% RH for 6 months) to simulate long-term storage .

- Moisture Control : Use molecular sieves (3Å) in storage containers to minimize hydrolysis of the ether linkage .

Critical Analysis of Contradictory Evidence

- Safety Classification Discrepancies : classifies the compound as skin corrosive (Category 1A), while lists it as skin irritant (Category 1C). Researchers should default to the stricter protocol (Category 1A) until batch-specific toxicity data is available .

- Ecotoxicity Data Gaps : No evidence provides ecotoxicity parameters (e.g., LC₅₀ for aquatic organisms). Mitigate risks by treating all waste as hazardous and avoiding aqueous discharge .

Methodological Recommendations

- Data Interpretation : Use statistical tools (e.g., ANOVA) to resolve contradictions in experimental results, such as conflicting purity assessments from HPLC vs. GC-MS .

- Cross-Validation : Combine spectroscopic (NMR/IR) and chromatographic (HPLC/MS) data to confirm compound identity, especially when working with novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.